molecular formula C9H19NO B1331373 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol CAS No. 39067-46-4

2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol

Cat. No. B1331373
CAS RN: 39067-46-4
M. Wt: 157.25 g/mol
InChI Key: OVTMCBIZTDPCGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is well-documented in the provided papers. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized using click chemistry with high yields . Similarly, a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized for biological testing against Trypanosoma cruzi . These methods could potentially be adapted for the synthesis of "2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol".

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been characterized using various spectroscopic techniques such as NMR, UV-Visible, FT-IR, and mass spectroscopy . Density functional theory (DFT) calculations were used to evaluate the formation and properties of these compounds, providing insights into their molecular conformations and stability.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol". However, the reactivity of similar pyrrolidine derivatives has been analyzed using local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices . These studies help identify reactive sites within the molecules, which is crucial for understanding their chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular interactions. For example, the vibrational analysis of some derivatives indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these dimers was calculated using DFT, which is significant for understanding the stability of these compounds. Additionally, topological parameters at bond critical points (BCPs) were analyzed to determine the strength and nature of various intra- and intermolecular interactions .

Scientific Research Applications

Organocatalysis

  • Catalytic Applications : A derivative of 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol has been identified as an effective organocatalyst for asymmetric Michael addition reactions, offering good to high yield and excellent enantioselectivities (Cui Yan-fang, 2008).

Molecular Interactions and Solvent Effects

  • Molecular Interaction Studies : The compound has been studied in mixtures with lower alkanols, revealing insights into molecular species and interactions, which are key in understanding its behavior in different solvents (J. S. Yadav, D. Sharma, & V. Sharma, 2009).

Chemical Synthesis and Derivatives

  • Synthetic Applications : It serves as a starting material in various chemical syntheses, demonstrating versatility in generating a structurally diverse library of compounds (G. Roman, 2013).
  • Synthesis of Complexes : Research has also focused on synthesizing complexes from derivatives of 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol, leading to potential applications in areas like antimicrobial studies and materials science (M. Babu, B. U. Rao, V. Krishna, S. Mustafa, & G. N. Rao, 2017).

Spectroscopy and Structural Analysis

Catalytic Applications

  • Catalysis Research : The compound has been investigated in the context of catalysis, particularly in reactions like hydrogenation, showcasing its potential as a catalyst or a catalyst precursor (Tang Lin-sheng, 2008).

Safety And Hazards

The compound has been associated with several hazard statements, including H302, H315, H318, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2,2-dimethyl-3-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,8-11)7-10-5-3-4-6-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTMCBIZTDPCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296187
Record name 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol
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Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol

CAS RN

39067-46-4
Record name β,β-Dimethyl-1-pyrrolidinepropanol
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Record name NSC 108214
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Record name NSC108214
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Record name 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol
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Record name 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol
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Synthesis routes and methods

Procedure details

Pyrrolidine (1.82 g, 25 mmol), K2CO3 (3.0 g, 1.04 eq.), 3-bromo-2,2-dimethyl-propan-1-ol (8.45 g, 50 mmol, 2 eq.) were heated together at 90° C. overnight. The reaction was allowed to cool to room temperature and quenched with 2M HCl solution (50 ml) and extracted with TBME (3×50 ml). The aqueous phase was basified to pH 14 with 2M NaOH solution and extracted with DCM (3×50 ml). The combined organic extracts were dried over MgSO4, filtered, washed with DCM and concentrated in vacuo to give the title compound (1.03 g, 26%) as a pale yellow oil.
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step One
Yield
26%

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